Ecteinascidin 770

説明

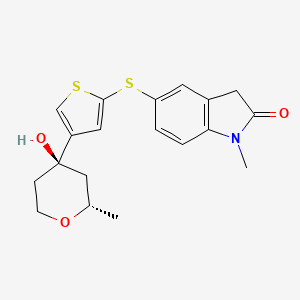

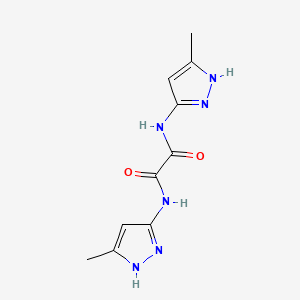

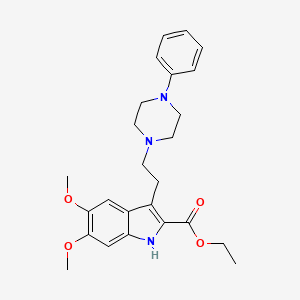

Ecteinascidin 770 (ET-770) is a 1,2,3,4-tetrahydroisoquinoline alkaloid with potent anti-cancer activities . It inhibits U373MG cells with an IC50 of 4.83 nM . It’s used for research purposes only .

Synthesis Analysis

The synthesis of an advanced ABCDE ring system (24c) having characteristic substituents in both benzene rings of ecteinascidin marine natural products is described based on model studies . The development of a short-step synthesis of ecteinascidin 770 (1b) has been reported, which includes the preparation of the tricyclic lactam intermediate (2) and the practical synthesis of the ABC ring model compound 3 .Molecular Structure Analysis

Ecteinascidin 770 contains three tetrahydroisoquinoline (THIQ) units A, B, and C . The connection between the fully functionalized THIQ units A and B forms a rigid pentacyclic core .Chemical Reactions Analysis

The reactions were performed according to the protocol of the GTPase assay kit from Innova Biosciences, Inc . Briefly, purified EcFtsZ protein (4 μM) was mixed with ET770 (0-1,000 μM) in the ratio of 1:1 and placed at 37°C for 30 minutes .Physical And Chemical Properties Analysis

Ecteinascidin 770 has a molecular weight of 770.85 and a formula of C40H42N4O10S . It appears as a solid, white to off-white in color .科学的研究の応用

Antitumor Activity

Ecteinascidin 770 (ET-770) has been studied for its antitumor properties. A study found that ET-770 isolated from the tunicate Ecteinascidia thurstoni enhances the anoikis response of human lung cancer cells. This sensitization occurs through the activation of the p53 protein, leading to alterations in apoptosis-related proteins like MCL1 and BAX. These findings suggest potential therapeutic applications of ET-770 in cancer treatment (Powan, Saito, Suwanborirux, & Chanvorachote, 2013).

Synthetic and Chemical Studies

Several studies have focused on the synthesis and chemical modifications of ET-770. For instance, research on the preparation of 2'-N-acyl derivatives of ET-770 showed that certain derivatives, such as benzoyl amide and nitrogen-containing heterocyclic derivatives, exhibited higher cytotoxicity compared to ET-770. This indicates the potential for developing more effective analogs of ET-770 for therapeutic purposes (Saktrakulkla et al., 2011).

Molecular Interactions and Mechanisms

A study investigating the cytotoxic mechanism of ET-770 found that it sensitizes cancer cells by interacting with specific DNA sequences. This interaction involves alkylation in the DNA minor groove, which leads to structural changes in the DNA. Understanding these molecular interactions provides insights into the drug's mechanism of action and its potential applications in targeted cancer therapies (Toyoshima et al., 2016).

将来の方向性

特性

IUPAC Name |

[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N4O10S/c1-17-9-21-10-23-24(13-41)44-25-14-51-39(48)40(22-12-27(49-5)26(46)11-20(22)7-8-42-40)15-55-38(32(44)31(43(23)4)28(21)33(47)34(17)50-6)30-29(25)37-36(52-16-53-37)18(2)35(30)54-19(3)45/h9,11-12,23-25,31-32,38,42,46-47H,7-8,10,14-16H2,1-6H3/t23-,24-,25-,31+,32+,38+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFXHQYUWCGGLL-QWIBJBKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ecteinascidin 770 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1662703.png)

![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine](/img/structure/B1662716.png)